Methyl 6-bromothiochromane-2-carboxylate

Description

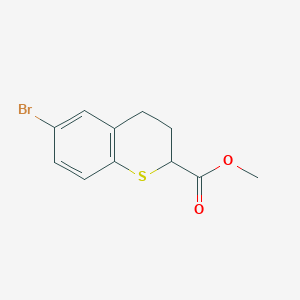

Methyl 6-bromothiochromane-2-carboxylate is a sulfur-containing heterocyclic compound featuring a thiochromane (benzothiopyran) core. Thiochromane consists of a benzene ring fused to a six-membered thiopyran ring, where sulfur replaces the oxygen atom found in chromane analogs. The compound is substituted with a bromine atom at position 6 and a methyl ester group at position 2. Its molecular formula is C₁₁H₁₁BrO₂S, with a molecular weight of 287.18 g/mol.

Properties

Molecular Formula |

C11H11BrO2S |

|---|---|

Molecular Weight |

287.17 g/mol |

IUPAC Name |

methyl 6-bromo-3,4-dihydro-2H-thiochromene-2-carboxylate |

InChI |

InChI=1S/C11H11BrO2S/c1-14-11(13)10-4-2-7-6-8(12)3-5-9(7)15-10/h3,5-6,10H,2,4H2,1H3 |

InChI Key |

IIIOTGQJGNUMOP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCC2=C(S1)C=CC(=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromothiochromane-2-carboxylate typically involves the bromination of thiochromane derivatives followed by esterification. One common method includes the reaction of thiochromane with bromine in the presence of a suitable solvent, such as acetic acid, to yield 6-bromothiochromane. This intermediate is then reacted with methanol and a catalytic amount of sulfuric acid to produce this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromothiochromane-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The thiochromane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products

Substitution: Formation of 6-azidothiochromane-2-carboxylate or 6-thiocyanatothiochromane-2-carboxylate.

Oxidation: Formation of 6-bromothiochromane-2-carboxylate sulfoxide or sulfone.

Reduction: Formation of 6-bromothiochromane-2-methanol.

Scientific Research Applications

Methyl 6-bromothiochromane-2-carboxylate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its ability to interact with biological targets.

Biological Studies: It is employed in studies investigating the biological activity of thiochromane derivatives, including their antimicrobial and anticancer properties.

Industrial Applications: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 6-bromothiochromane-2-carboxylate involves its interaction with molecular targets in biological systems. The bromine atom and ester group can participate in various biochemical reactions, leading to the formation of active metabolites. These metabolites can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between methyl 6-bromothiochromane-2-carboxylate and analogous compounds:

*Calculated molecular weight based on formula.

Physicochemical Properties

- Lipophilicity : The sulfur atom in thiochromane increases lipophilicity compared to oxygen-containing benzofurans . Bromine’s polarizability further enhances hydrophobic interactions relative to chlorine .

- Solubility : Oxygenated analogs (e.g., benzofurans) exhibit higher aqueous solubility due to hydrogen bonding (e.g., hydroxyl group in ). Thiochromane derivatives are more soluble in organic solvents.

- Reactivity :

Biological Activity

Methyl 6-bromothiochromane-2-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula: C11H9BrO2S

- Molecular Weight: 285.16 g/mol

- CAS Number: 686747-51-3

The compound features a thiochromane core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Biological Activities

1. Anticancer Activity

Research has indicated that thiochromane derivatives exhibit significant anticancer properties. This compound has been studied for its ability to inhibit cancer cell proliferation. For instance, in vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

2. Anti-inflammatory Effects

Thiochromanes are also recognized for their anti-inflammatory activities. This compound has shown promise in reducing inflammation markers in preclinical models. This effect is attributed to the compound's ability to modulate pro-inflammatory cytokines, thereby providing a basis for its use in treating inflammatory diseases .

Case Studies

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound against breast cancer cells. The results indicated that the compound inhibited cell growth with an IC50 value of approximately 15 µM. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death .

Case Study 2: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory properties of this compound in a murine model of arthritis. The compound significantly reduced joint swelling and pain, correlating with decreased levels of TNF-alpha and IL-6 in serum samples. This study highlights its potential application in treating autoimmune conditions .

Research Findings

Recent studies have further elucidated the mechanisms underlying the biological activities of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.